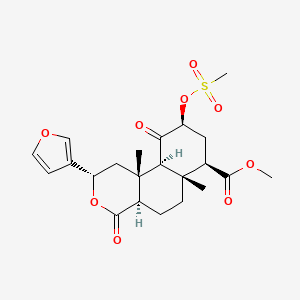
Mesyl Salvinorin B
Overview
Description
Salvinorin B Mesylate is a synthetic derivative of Salvinorin B, which is itself a naturally occurring compound found in the plant Salvia divinorum. This compound is known for its potent and selective agonism of the kappa-opioid receptor (KOR), making it a subject of interest in pharmacological research . Salvinorin B Mesylate is more potent than Salvinorin A, another well-known compound from the same plant .
Mechanism of Action
Target of Action
Mesyl Salvinorin B is a potent and selective agonist of the kappa opioid receptor (KOP-r) . The KOP-r is a type of opioid receptor that plays a crucial role in pain perception, stress response, and mood regulation .
Mode of Action
As a KOP-r agonist, this compound binds to and activates the KOP-r, triggering a series of intracellular events . This interaction results in the modulation of neuronal activity and neurotransmitter release, which can lead to various physiological effects .
Biochemical Pathways
The activation of KOP-r by this compound affects several biochemical pathways. These include pathways involved in pain perception, stress response, and mood regulation . The exact downstream effects of these pathway modulations are complex and can vary depending on the specific physiological context .
Pharmacokinetics
It is known that the compound has a longer duration of action in vivo compared to other kop-r agonists
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. For example, it can prevent the Alcohol Deprivation Effect (ADE) in mice and dose-dependently reduce alcohol intake and preference in Chronic Escalation Drinking (CED) mice . It also attenuates cocaine-induced hyperactivity and behavioral sensitization to cocaine without producing aversion, sedation, anxiety, or learning and memory impairment in rats . Increased immobility was observed in the forced swim test, indicating pro-depressive effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances, the physiological state of the individual, and the specific environmental context can all impact the effects of this compound
Biochemical Analysis
Biochemical Properties
Mesyl Salvinorin B interacts with the kappa opioid receptor (KOP-r), acting as a full agonist . It has been shown to act as a G-biased full agonist of the KOP-r and induce both β-arrestin 2 recruitment and G-protein .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It prevents the Alcohol Deprivation Effect (ADE) in mice and dose-dependently reduces alcohol intake and preference in chronic escalation drinking mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the kappa opioid receptor (KOP-r), where it acts as a full agonist . It has been shown to act as a G-biased full agonist of the KOP-r and induce both β-arrestin 2 recruitment and G-protein .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent the Alcohol Deprivation Effect (ADE) in mice at a dosage of 3 mg/kg . It also dose-dependently reduces alcohol intake and preference in chronic escalation drinking mice .
Preparation Methods
The synthesis of Salvinorin B Mesylate involves several steps:
Starting Material: The synthesis begins with Salvinorin B, which can be obtained through the methanolysis of Salvinorin A under basic conditions.
Mesylation: Salvinorin B is then treated with methanesulfonyl chloride to introduce the mesylate group at the C-2 position.
Reaction Conditions: The reaction typically requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
Chemical Reactions Analysis
Salvinorin B Mesylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: The mesylate group can be substituted with other functional groups to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are typically analogs of Salvinorin B Mesylate with modified pharmacological profiles .
Scientific Research Applications
Salvinorin B Mesylate has several scientific research applications:
Pharmacology: It is used to study the kappa-opioid receptor and its role in pain, addiction, and mood disorders.
Neuroscience: Researchers use this compound to investigate the effects of kappa-opioid receptor activation on brain function and behavior.
Drug Development: Salvinorin B Mesylate serves as a lead compound for developing new analgesics and anti-addiction medications.
Behavioral Studies: It is used in animal models to study the behavioral effects of kappa-opioid receptor agonists.
Comparison with Similar Compounds
Salvinorin B Mesylate is unique among kappa-opioid receptor agonists due to its high potency and selectivity . Similar compounds include:
Salvinorin A: The parent compound, known for its hallucinogenic properties and KOR agonism.
EOM-Sal B and MOM-Sal B: Synthetic derivatives of Salvinorin B that have been shown to produce similar effects in animal models.
RB-64: Another semi-synthetic derivative of Salvinorin A with biased agonism towards G protein signaling.
Salvinorin B Mesylate stands out due to its enhanced potency and longer duration of action compared to these similar compounds .
Properties
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCLBRBPPZECE-VOVNARLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)
![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)

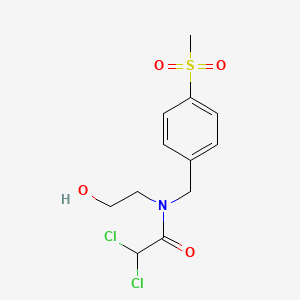
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)

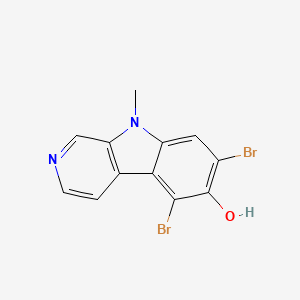

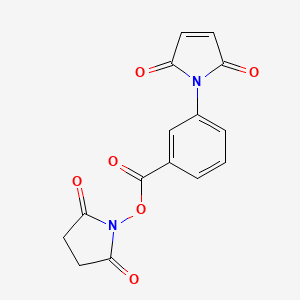
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)
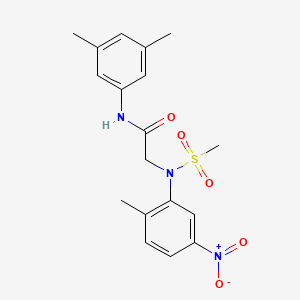

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)
